Methyl 6-(phenylamino)nicotinate
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Overview
Description
Methyl 6-(phenylamino)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with a phenylamino substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(phenylamino)nicotinate typically involves the esterification of 6-(phenylamino)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(phenylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce amines.
Scientific Research Applications
Methyl 6-(phenylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 6-(phenylamino)nicotinate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the phenylamino group.
6-Methylnicotinate: Similar structure but with a methyl group instead of a phenylamino group.
Phenylamino derivatives: Other compounds with phenylamino groups attached to different positions on the nicotinic acid ring.
Uniqueness
Methyl 6-(phenylamino)nicotinate is unique due to the presence of both the methyl ester and phenylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51269-86-4 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 6-anilinopyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-7-8-12(14-9-10)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15) |
InChI Key |
PALTZMQBNOJOAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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